Cas no 458526-10-8 (4-(benzyloxy)-2,3-dihydro-1H-indol-2-one)

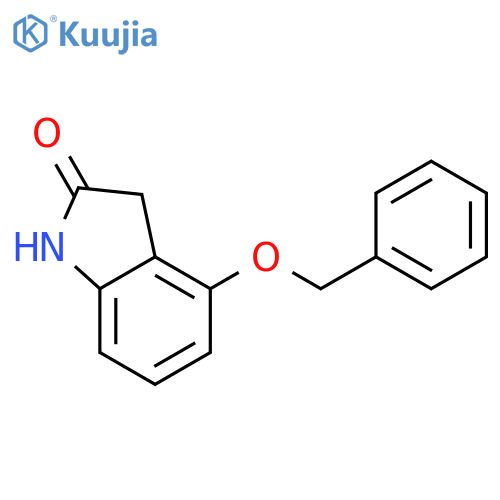

458526-10-8 structure

商品名:4-(benzyloxy)-2,3-dihydro-1H-indol-2-one

CAS番号:458526-10-8

MF:C15H13NO2

メガワット:239.269223928452

MDL:MFCD28101618

CID:838314

PubChem ID:18438758

4-(benzyloxy)-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(Benzyloxy)indolin-2-one

- 2H-Indol-2-one, 1,3-dihydro-4-(phenylmethoxy)-

- TRA0002611

- FCH3146739

- SY030712

- 4-(benzyloxy)-2,3-dihydro-1H-indol-2-one

- CS-0452732

- 4-phenylmethoxy-1,3-dihydroindol-2-one

- SB64323

- AC1836

- AKOS025243992

- DA-22317

- SCHEMBL5638400

- CS-11804

- MFCD28101618

- 458526-10-8

- 4-(benzyloxy)-1,3-dihydroindol-2-one

-

- MDL: MFCD28101618

- インチ: 1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)

- InChIKey: KMXQQIBTRJERJG-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C2=C1C([H])([H])C(N2[H])=O

計算された属性

- せいみつぶんしりょう: 239.09500

- どういたいしつりょう: 239.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.222±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.26 g/l)(25ºC)、

- PSA: 38.33000

- LogP: 2.89820

4-(benzyloxy)-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B704603-100mg |

4-(Benzyloxy)indolin-2-one |

458526-10-8 | 100mg |

$ 160.00 | 2022-06-06 | ||

| TRC | B704603-10mg |

4-(Benzyloxy)indolin-2-one |

458526-10-8 | 10mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39576-1g |

4-(benzyloxy)-2,3-dihydro-1H-indol-2-one |

458526-10-8 | 97% | 1g |

2291.00 | 2021-06-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523399-1g |

4-(Benzyloxy)indolin-2-one |

458526-10-8 | 98% | 1g |

¥2688.00 | 2024-05-12 | |

| eNovation Chemicals LLC | D694595-0.1g |

4-(Benzyloxy)indolin-2-one |

458526-10-8 | 95% | 0.1g |

$170 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTDW024-100.0mg |

4-(benzyloxy)-2,3-dihydro-1H-indol-2-one |

458526-10-8 | 95% | 100.0mg |

¥573.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTDW024-1.0g |

4-(benzyloxy)-2,3-dihydro-1H-indol-2-one |

458526-10-8 | 95% | 1.0g |

¥1919.0000 | 2024-08-02 | |

| eNovation Chemicals LLC | D565904-250mg |

4-(Benzyloxy)indolin-2-one |

458526-10-8 | 97% | 250mg |

$322 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1045233-250mg |

4-(Benzyloxy)indolin-2-one |

458526-10-8 | 95% | 250mg |

$215 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1045233-250mg |

4-(Benzyloxy)indolin-2-one |

458526-10-8 | 95% | 250mg |

$215 | 2025-02-21 |

4-(benzyloxy)-2,3-dihydro-1H-indol-2-one 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

458526-10-8 (4-(benzyloxy)-2,3-dihydro-1H-indol-2-one) 関連製品

- 458526-08-4(6-benzyloxy-1,3-dihydro-indol-2-one)

- 156232-24-5(5-(Benzyloxy)indolin-2-one)

- 7699-17-4(4-methoxyindolin-2-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:458526-10-8)4-(benzyloxy)-2,3-dihydro-1H-indol-2-one

清らかである:99%

はかる:250mg

価格 ($):161.0